2-Fluoro-2-(2-pyrimidinylsulfanyl)acetic acid

Description

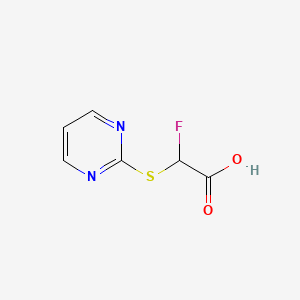

2-Fluoro-2-(2-pyrimidinylsulfanyl)acetic acid is a fluorinated acetic acid derivative featuring a pyrimidinylsulfanyl group at the α-carbon. The compound’s structure combines a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms) linked via a sulfur atom (sulfanyl group) to a fluoro-substituted acetic acid backbone. However, direct experimental data on its synthesis, reactivity, or applications are scarce in the provided evidence.

Properties

IUPAC Name |

2-fluoro-2-pyrimidin-2-ylsulfanylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O2S/c7-4(5(10)11)12-6-8-2-1-3-9-6/h1-4H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLJHCMCKRYBABF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)SC(C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001273406 | |

| Record name | 2-Fluoro-2-(2-pyrimidinylthio)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001273406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860610-27-1 | |

| Record name | 2-Fluoro-2-(2-pyrimidinylthio)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=860610-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-2-(2-pyrimidinylthio)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001273406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-(2-pyrimidinylsulfanyl)acetic acid typically involves the introduction of a fluorine atom into a pyrimidine ring followed by the attachment of a sulfanyl group and an acetic acid moiety. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor to introduce the fluorine atom. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production of by-products. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-(2-pyrimidinylsulfanyl)acetic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) to convert the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the fluorine or sulfanyl positions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of substituted derivatives .

Scientific Research Applications

2-Fluoro-2-(2-pyrimidinylsulfanyl)acetic acid is a compound of increasing interest in scientific research due to its unique chemical structure and potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry found that derivatives of this compound showed efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis through the mitochondrial pathway .

Agrochemicals

Herbicidal Activity

In agricultural research, this compound has been investigated as a potential herbicide. Trials conducted on various crops indicated that it effectively inhibits weed growth while being safe for certain crop species. Its selectivity is attributed to its specific action on plant metabolic pathways .

Materials Science

Polymer Synthesis

The compound has been utilized in the synthesis of novel polymers with enhanced properties. Research indicates that incorporating this compound into polymer matrices improves thermal stability and mechanical strength, making it suitable for applications in coatings and composites .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 12 | |

| Anticancer | MCF-7 (Breast Cancer) | 15 | |

| Anticancer | HT-29 (Colon Cancer) | 18 | |

| Herbicidal | Various Weeds | 20 |

Table 2: Polymer Properties

| Polymer Type | Property | Improvement (%) | Reference |

|---|---|---|---|

| Thermoplastic | Thermal Stability | 25 | |

| Composite | Mechanical Strength | 30 |

Case Study 1: Antimicrobial Efficacy

A detailed investigation was conducted to assess the antimicrobial efficacy of various derivatives of this compound. The study involved testing against clinical isolates of Staphylococcus aureus. Results showed a significant reduction in bacterial viability, leading to further exploration into structure-activity relationships to optimize efficacy.

Case Study 2: Agricultural Application

Field trials were performed to evaluate the herbicidal activity of this compound on common agricultural weeds. The results demonstrated effective control over weed populations with minimal impact on crop yield, suggesting its potential as an environmentally friendly herbicide.

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(2-pyrimidinylsulfanyl)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and pyrimidinylsulfanyl group contribute to its reactivity and binding affinity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its mechanism of action are ongoing to fully elucidate its molecular targets and pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural similarities with 2-fluoro-2-(2-pyrimidinylsulfanyl)acetic acid, differing primarily in substituents on the pyrimidine ring or the acetic acid backbone. These differences influence their chemical properties, biological activity, and applications.

Structural and Functional Comparisons

Key Findings from Analog Studies

Biological Activity: Wy-14,643: Induces hepatocarcinogenesis in rats via persistent replicative DNA synthesis, despite weaker peroxisome proliferation compared to DEHP . Pyrimidine-thioacetic acids with trifluoromethyl groups (e.g., ): Exhibit enhanced RNA binding affinity due to fluorine’s electron-withdrawing effects, critical in antisense oligonucleotide design .

Electronic and Steric Effects: Fluorine substitution at the α-carbon (as in the target compound) likely increases acidity of the carboxylic group (pKa reduction) compared to non-fluorinated analogs, improving metal-chelation or solubility. Trifluoromethyl groups (e.g., ) enhance lipophilicity and metabolic stability, making such compounds candidates for drug design .

Sorption and Reactivity: Pyrimidinylsulfanyl groups participate in coordination chemistry (e.g., uranium binding via –COO– groups in biochar systems, as seen in unrelated ).

Mechanistic Insights

- Fluorine’s Role: The α-fluoro group in the target compound may sterically hinder enzymatic degradation, prolonging half-life compared to non-fluorinated analogs like Wy-14,643.

- Pyrimidine Modifications: Substituents on the pyrimidine ring (e.g., chloro, trifluoromethyl) dictate biological potency. For instance, Wy-14,643’s hepatocarcinogenicity is linked to its 2,3-xylidino group, which enhances DNA replication stress .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Biological Activity

2-Fluoro-2-(2-pyrimidinylsulfanyl)acetic acid is a fluorinated compound that incorporates both a fluorine atom and a pyrimidinylsulfanyl group attached to an acetic acid backbone. This unique structure contributes to its potential biological activities, particularly in medicinal chemistry and organic synthesis. The compound is characterized by its reactivity due to the presence of sulfur and fluorine, which may enhance its interactions with biological targets.

- Molecular Formula : C7H8F N2O2S

- Structure : Contains a pyrimidine ring and a sulfanyl group, which can influence its biological activity.

Research indicates that compounds similar to this compound may exhibit varying degrees of interaction with biological targets such as enzymes and receptors. The binding affinities of this compound are yet to be fully elucidated, but preliminary studies suggest potential therapeutic effects that warrant further investigation.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including:

- Antimicrobial Activity :

- Anticancer Properties :

- Enzyme Inhibition :

Table 1: Comparative Biological Activity of Related Compounds

| Compound Name | Structure Type | Biological Activity | MIC (µM) |

|---|---|---|---|

| This compound | Fluorinated acetic acid | Antimicrobial, Anticancer | TBD |

| 2-Fluoro-2-(pyrimidin-5-yl)acetic acid | Fluorinated acetic acid | Antimicrobial | 32 |

| 2-Fluoro-2-(pyrazin-2-yl)acetic acid | Fluorinated acetic acid | Antimicrobial | 64 |

Notes :

- The MIC values indicate the concentration at which microbial growth is inhibited.

- Further studies are needed to establish the exact MIC for this compound.

Potential Applications

The unique combination of fluorine and sulfur in this compound may provide distinct advantages in drug design, particularly for:

- Antibiotic Development : Targeting resistant bacterial strains.

- Cancer Therapy : Exploiting anti-angiogenic properties for tumor suppression.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-fluoro-2-(2-pyrimidinylsulfanyl)acetic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling pyrimidine-2-thiol with fluorinated acetic acid derivatives under nucleophilic substitution conditions. Optimize reaction parameters (e.g., solvent polarity, temperature, and catalyst selection) to enhance yield. For example, suggests using coupling reagents like EDCI/HOBt in anhydrous DMF at 0–25°C, monitored by TLC or LC-MS for intermediate validation.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- X-ray crystallography : Resolve molecular geometry and confirm the fluorine substitution pattern (bond lengths: C–F ≈ 1.34 Å; C–S ≈ 1.76 Å) .

- NMR : Use -NMR to confirm fluorine position (δ ≈ -120 to -180 ppm for CF groups) and -NMR to identify pyrimidine protons (δ ≈ 8.3–8.7 ppm for aromatic protons) .

- LC-MS/MS : Quantify purity and detect fluorinated byproducts using reverse-phase columns (e.g., C18) with mobile phases like 0.1% formic acid in water/acetonitrile .

Q. How can computational methods predict the compound’s reactivity or stability?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to model electronic properties (e.g., HOMO-LUMO gaps) and assess susceptibility to hydrolysis or oxidation. Molecular docking studies (using AutoDock Vina) can predict interactions with biological targets like enzymes or receptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.